molecular formula C₂₀H₂₅D₅O₂ B1146658 3β,5α-Tetrahydronorethisterone-d5 CAS No. 122605-89-4

3β,5α-Tetrahydronorethisterone-d5

Cat. No. B1146658
CAS RN: 122605-89-4
M. Wt: 307.48
InChI Key:
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Description

Molecular Structure Analysis

Understanding the molecular structure of “3β,5α-Tetrahydronorethisterone-d5” involves analyzing its stereochemistry, functional groups, and conformational properties. Research on similar steroid compounds, like the work by Rhéaume et al. (1991), elucidates the role of specific enzymes in the structural transformation of steroids, which is crucial for comprehending the structure and function of "3β,5α-Tetrahydronorethisterone-d5".


Chemical Reactions Analysis

Steroids undergo various chemical reactions that define their biological roles and therapeutic potential. The alteration of steroid structures, such as hydroxylation, reduction, and isomerization, significantly impacts their physiological effects. Studies on the enzymatic activity that modifies steroids provide insights into the chemical reactions “3β,5α-Tetrahydronorethisterone-d5” may undergo and its resulting properties, as highlighted by the work on steroid enzymes (Luu-The et al., 1992).


Physical And Chemical Properties Analysis

The physical properties of “3β,5α-Tetrahydronorethisterone-d5,” such as solubility, melting point, and crystalline structure, are determined by its molecular structure. These properties are critical for its biological function, interaction with biomolecules, and potential pharmaceutical applications. The chemical properties of steroids, including reactivity, stability, and interaction with biological molecules, are fundamental to their biological roles.

Scientific Research Applications

Metabolic Research

3β,5α-Tetrahydronorethisterone-d5: is utilized in metabolic research to study metabolic pathways in vivo safely. By tracing the labeled isotopes, researchers can observe the metabolic processes and understand the pharmacokinetics and pharmacodynamics of drugs .

Clinical Diagnostic Applications

This compound, being an isotope, is used in clinical diagnostics for imaging and newborn screening. It helps in the early detection of diseases and monitoring the effectiveness of therapeutic interventions .

Organic Chemistry Research

In organic chemistry, 3β,5α-Tetrahydronorethisterone-d5 serves as a chemical reference for identification, qualitative and quantitative analysis, and detection of small molecule compounds. It’s particularly useful in studying reaction mechanisms and kinetics .

Environmental Tracing

Environmental scientists use isotopes like 3β,5α-Tetrahydronorethisterone-d5 to trace environmental processes and pollutants. This helps in understanding the distribution and fate of contaminants in the environment .

Drug Development

As an analogue of 3β,5α-Tetrahydronorethisterone , this labeled compound aids in the development of new drugs. It’s used to study the interaction of drugs with biological systems, which is crucial in the design of new therapeutics .

Nuclear Medicine

In nuclear medicine, 3β,5α-Tetrahydronorethisterone-d5 can be used for therapeutic effects, such as in the treatment of certain cancers. Its ability to be tracked in the body allows for targeted drug delivery .

Mechanism of Action

Target of Action

3β,5α-Tetrahydronorethisterone-d5 is a tetrahydro derivative of norethindrone (NET) Given that it is a derivative of norethindrone, it may interact with similar targets, such as cytosolic sulfotransferases .

Mode of Action

The exact mode of action of 3β,5α-Tetrahydronorethisterone-d5 is not clearly stated in the available resources. As a derivative of norethindrone, it may share similar interactions with its targets. Norethindrone is known to inhibit cytosolic sulfotransferases , which are enzymes involved in the metabolism of many hormones, neurotransmitters, drugs, and xenobiotic compounds.

Biochemical Pathways

Based on its relation to norethindrone, it may influence pathways involving the metabolism of various compounds by sulfotransferases .

Result of Action

As a derivative of norethindrone, it may have similar effects, such as the inhibition of cytosolic sulfotransferases , potentially altering the metabolism of various compounds within the cell.

Future Directions

The future directions of “3β,5α-Tetrahydronorethisterone-d5” research could involve further exploration of its synthesis pathways, understanding its interactions within biological systems, and its potential for therapeutic use. Additionally, its role as an impurity of Norethindrone and its impact on the efficacy and safety of this oral contraceptive could be an area of interest .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 3β,5α-Tetrahydronorethisterone-d5 can be achieved through a multi-step process involving several reactions. The starting material is pregnenolone, which is converted to dehydroepiandrosterone (DHEA) through a series of reactions. DHEA is then converted to norethisterone, which is further reduced to 3β,5α-Tetrahydronorethisterone-d5 by using deuterium gas as a reducing agent.", "Starting Materials": [ "Pregnenolone", "Sodium hydride (NaH)", "Methyl iodide (MeI)", "Lithium aluminum hydride (LiAlH4)", "Chloranil", "Pyridine", "Acetic anhydride", "Sodium borohydride (NaBH4)", "Deuterium gas (D2)" ], "Reaction": [ "Step 1: Pregnenolone is reacted with NaH and MeI to form 5-methylpregnenolone.", "Step 2: 5-methylpregnenolone is oxidized with chloranil to form 5-methyl-3-ketopregn-16-ene.", "Step 3: 5-methyl-3-ketopregn-16-ene is reacted with pyridine and acetic anhydride to form 5-methyl-3-acetoxypregn-16-ene.", "Step 4: 5-methyl-3-acetoxypregn-16-ene is reduced with LiAlH4 to form DHEA.", "Step 5: DHEA is reacted with chloranil to form norethisterone.", "Step 6: Norethisterone is reduced with NaBH4 in the presence of D2 gas to form 3β,5α-Tetrahydronorethisterone-d5." ] }

CAS RN

122605-89-4

Molecular Formula

C₂₀H₂₅D₅O₂

Molecular Weight

307.48

synonyms

(3β,5α,17α)-19-Norpregn-20-yne-3,17-diol;  19-Nor-5α,17α-pregn-20-yne-3β,17-diol-d5;  17α-Ethynyl-5α-estrane-3α,17β-diol-d5;  17α-Ethynyl-5α-oestrane-3β,17β-diol-d5; 

Origin of Product

United States

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